molecular formula C9H4BrCl2N B1371741 7-Bromo-3,4-dichloroquinoline CAS No. 1021435-01-7

7-Bromo-3,4-dichloroquinoline

Cat. No.: B1371741
CAS No.: 1021435-01-7
M. Wt: 276.94 g/mol
InChI Key: HRUWRHDAJXUPON-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dichloroquinoline: is a heterocyclic organic compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol It is a derivative of quinoline, a structure known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of quinoline under controlled conditions. For instance, the reaction of quinoline with bromine and chlorine in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3,4-dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 7-Bromo-3,4-dichloroquinoline is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial activities. Derivatives of quinoline, including this compound, have shown promise in inhibiting the growth of certain pathogens .

Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives are known for their antimalarial properties, and this compound is being explored for similar uses. Additionally, it is studied for its potential anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dichloroquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the DNA replication process of pathogens, thereby inhibiting their growth. In antimalarial applications, it may disrupt the heme detoxification pathway in Plasmodium parasites, leading to their death .

Comparison with Similar Compounds

  • 4-Bromo-7,8-dichloroquinoline
  • 7-Bromo-4-chloroquinoline
  • 7-Bromo-2-chloroquinoline
  • 4-Bromo-7-chloroquinoline
  • 3-Bromo-4,5,7-trichloroquinoline
  • 3-Bromo-4-chloroquinoline
  • 6-Bromo-4-chloroquinoline
  • 4-Bromo-6-chloroquinoline
  • 8-Bromo-4-chloroquinoline
  • 8-Bromo-2-chloroquinoline

Uniqueness: 7-Bromo-3,4-dichloroquinoline is unique due to its specific substitution pattern on the quinoline ring. This pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds. Its combination of bromine and chlorine atoms provides a unique set of properties that can be exploited in various applications .

Properties

IUPAC Name

7-bromo-3,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUWRHDAJXUPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671177
Record name 7-Bromo-3,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021435-01-7
Record name 7-Bromo-3,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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